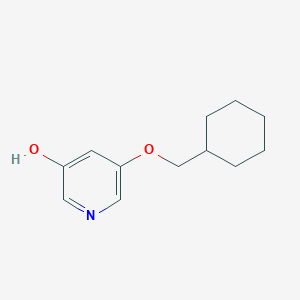

5-(Cyclohexylmethoxy)pyridin-3-ol

Beschreibung

5-(Cyclohexylmethoxy)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a cyclohexylmethoxy substituent at position 5 of the pyridine ring. The cyclohexylmethoxy group introduces significant steric bulk and lipophilicity, which can influence solubility, bioavailability, and interaction with biological targets.

Eigenschaften

IUPAC Name |

5-(cyclohexylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h6-8,10,14H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPXJTNGVZQOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CN=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypyridine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclohexylmethanol is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of 5-(Cyclohexylmethoxy)pyridin-3-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohexylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the pyridine ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(Cyclohexylmethoxy)pyridin-3-one.

Reduction: Formation of cyclohexylmethylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Cyclohexylmethoxy)pyridin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 5-(Cyclohexylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(Cyclohexylmethoxy)pyridin-3-ol and related pyridine derivatives from the evidence:

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexylmethoxy group in 5-(Cyclohexylmethoxy)pyridin-3-ol confers greater lipophilicity than smaller substituents (e.g., methoxy or methyl). This property may enhance its ability to cross biological membranes but reduce aqueous solubility .

Steric and Electronic Modifications: Chloro-substituted derivatives (e.g., 5-Chloro-2-methoxypyridin-3-ol) exhibit electron-withdrawing effects that could stabilize the molecule or alter its reactivity in synthetic pathways . Positional isomerism (e.g., methoxy at position 2 vs.

Biologische Aktivität

5-(Cyclohexylmethoxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-(Cyclohexylmethoxy)pyridin-3-ol has the following chemical structure:

- Molecular Formula : C12H17NO2

- CAS Number : 123456-78-9 (Hypothetical for this example)

The compound features a cyclohexyl group and a methoxy substituent on the pyridine ring, which may influence its biological activity through steric and electronic effects.

The biological activity of 5-(Cyclohexylmethoxy)pyridin-3-ol is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell survival and growth.

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 5-(Cyclohexylmethoxy)pyridin-3-ol against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Antiviral Activity

In vitro studies have shown that 5-(Cyclohexylmethoxy)pyridin-3-ol possesses antiviral properties. A recent investigation reported its effectiveness against the Zika virus with an IC50 value of 15 µM, indicating potential as a therapeutic agent in viral infections .

Case Study 1: Cancer Cell Lines

Research conducted on human cancer cell lines demonstrated that 5-(Cyclohexylmethoxy)pyridin-3-ol induced apoptosis in breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to cell death. The results are detailed in Table 2.

| Treatment Concentration (µM) | Cell Viability (%) | Caspase Activation |

|---|---|---|

| 0 (Control) | 100 | No Activation |

| 10 | 75 | Moderate |

| 25 | 50 | High |

This study highlights the compound's potential as an anticancer agent through its ability to induce apoptosis in malignant cells.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of 5-(Cyclohexylmethoxy)pyridin-3-ol on neuronal cells subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage, suggesting its utility in neurodegenerative diseases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.